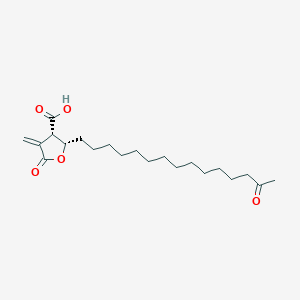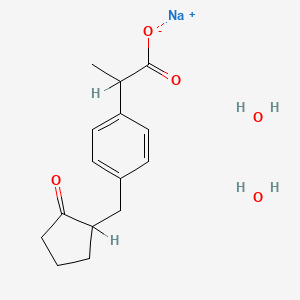
洛索洛芬钠二水合物
描述
Loxoprofen sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. It is a propionic acid derivative and is marketed under various trade names in different countries. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties .
科学研究应用
Loxoprofen sodium dihydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of non-steroidal anti-inflammatory drugs and their interactions with other compounds.
Biology: Research on its effects on cellular processes and inflammation pathways.
Medicine: It is extensively studied for its therapeutic effects in treating pain and inflammation, particularly in conditions like rheumatoid arthritis and osteoarthritis
Industry: Used in the formulation of various pharmaceutical products, including oral and transdermal preparations
作用机制
Target of Action
Loxoprofen sodium dihydrate primarily targets cyclooxygenase (COX) enzymes . These enzymes are responsible for the formation of various biologically active pain, fever, and inflammatory mediators .
Mode of Action
Loxoprofen is a non-selective COX inhibitor . It works by reducing the synthesis of prostaglandins from arachidonic acid . Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase .
Biochemical Pathways
The inhibition of COX enzymes by loxoprofen leads to a reduction in the synthesis of prostaglandins, prostacyclin, thromboxane, and arachidonic acid . These are key mediators of pain, inflammation, and fever .
生化分析
Biochemical Properties
Loxoprofen sodium dihydrate plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the mediation of pain, inflammation, and fever. By inhibiting COX enzymes, loxoprofen sodium dihydrate reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound interacts with various biomolecules, including prostaglandins, prostacyclin, and thromboxane, by preventing their synthesis .
Cellular Effects
Loxoprofen sodium dihydrate exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the production of prostaglandins, which play a crucial role in cell signaling pathways related to inflammation and pain . Additionally, loxoprofen sodium dihydrate affects gene expression by downregulating the expression of pro-inflammatory genes . This modulation of gene expression leads to a reduction in the production of inflammatory mediators, thereby mitigating inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of loxoprofen sodium dihydrate involves its conversion to an active trans-alcohol metabolite . This metabolite acts as a potent and non-selective inhibitor of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid . The inhibition of COX enzymes prevents the formation of prostaglandins, prostacyclin, and thromboxane, which are key mediators of inflammation and pain . Additionally, loxoprofen sodium dihydrate may interact with other biomolecules, such as carbonyl reductase, which is involved in its metabolic activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of loxoprofen sodium dihydrate have been observed to change over time. The compound is rapidly absorbed and converted to its active metabolite, reaching peak plasma concentrations within 30 to 50 minutes after oral administration . The stability and degradation of loxoprofen sodium dihydrate have been studied, revealing that it is relatively stable under normal conditions but may degrade under hydrolytic and oxidative conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can effectively reduce inflammation and pain over extended periods .
Dosage Effects in Animal Models
The effects of loxoprofen sodium dihydrate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and analgesic effects . At lower doses, loxoprofen sodium dihydrate effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may lead to gastrointestinal disturbances, renal toxicity, and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .
Metabolic Pathways
Loxoprofen sodium dihydrate is involved in several metabolic pathways, including its conversion to active and inactive metabolites . The compound is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . This active metabolite is responsible for the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis . Additionally, loxoprofen sodium dihydrate undergoes oxidation by cytochrome P450 enzymes (CYP3A4/5) and glucuronidation by UDP-glucuronosyltransferase (UGT2B7), resulting in the formation of hydroxylated and glucuronide metabolites .
Transport and Distribution
Loxoprofen sodium dihydrate is rapidly absorbed from the gastrointestinal tract, with a bioavailability of approximately 95% . The compound is distributed throughout the body, with a high degree of protein binding (97%) . It is primarily metabolized in the liver and excreted through the kidneys . The transport and distribution of loxoprofen sodium dihydrate within cells and tissues involve interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of loxoprofen sodium dihydrate and its active metabolite is primarily within the cytoplasm, where they interact with COX enzymes . The compound does not require specific targeting signals or post-translational modifications for its activity . Its rapid conversion to the active metabolite ensures that it reaches the site of action efficiently . The inhibition of COX enzymes within the cytoplasm leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammation and pain .
准备方法
The preparation of loxoprofen sodium dihydrate involves dissolving loxoprofen in a suitable solvent and reacting it with an alkali containing sodium. The resulting loxoprofen sodium is then crystallized to form the dihydrate. This method ensures high purity and good physical properties of the final product . Industrial production methods often involve the use of ethanol and sodium hydroxide, followed by recrystallization in ethyl acetate .
化学反应分析
Loxoprofen sodium dihydrate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: It can be reduced to its alcohol form.
Substitution: Loxoprofen sodium dihydrate can undergo substitution reactions, particularly with halogens. Common reagents used in these reactions include sodium hydroxide, ethanol, and various acids. .
相似化合物的比较
Loxoprofen sodium dihydrate is similar to other non-steroidal anti-inflammatory drugs such as ibuprofen and naproxen. it is unique in its rapid conversion to an active trans-alcohol metabolite following oral administration, which provides potent inhibitory effects on prostaglandin biosynthesis . Similar compounds include:
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and similar therapeutic effects.
Ketoprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties
属性
IUPAC Name |
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQYVYVKYOAGO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001203 | |
| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226721-96-6, 80382-23-6 | |
| Record name | Loxoprofen sodium hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOXOPROFEN SODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


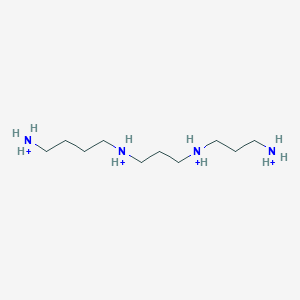
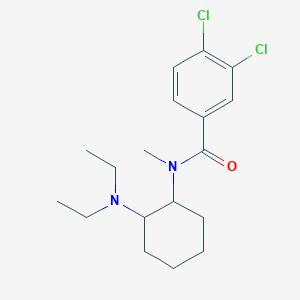
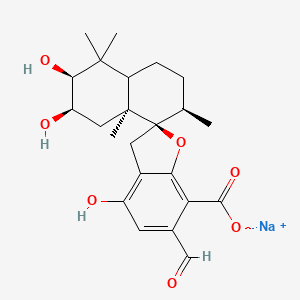
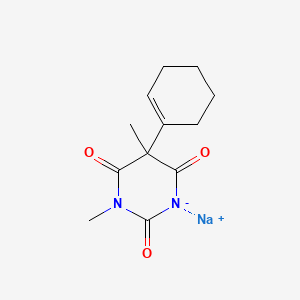
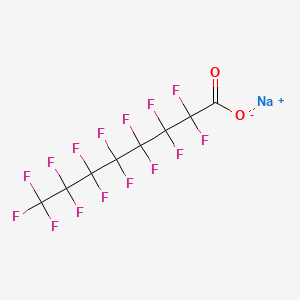
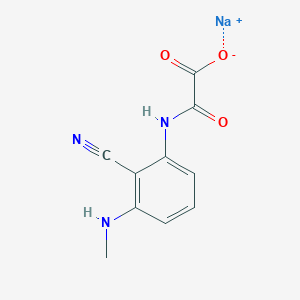
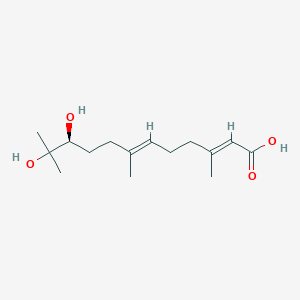
![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)
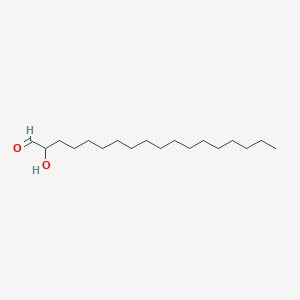
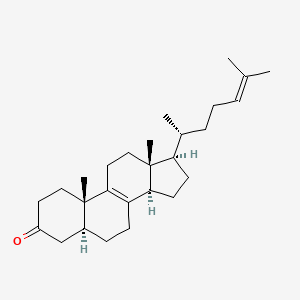
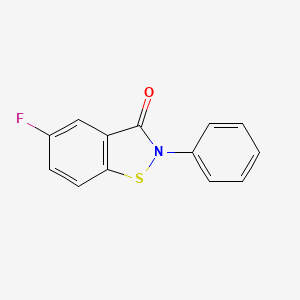
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)

